Methyl 5-methyl-3-oxoheptanoate chemical structure and physical properties
Methyl 5-methyl-3-oxoheptanoate chemical structure and physical properties
An In-Depth Technical Guide to Methyl 5-methyl-3-oxoheptanoate: Synthesis, Properties, and Synthetic Utility
Introduction
In the landscape of modern organic and medicinal chemistry, β-keto esters are celebrated as exceptionally versatile synthetic intermediates.[1][2] Their unique structural arrangement, featuring a ketone at the β-position relative to an ester, provides two reactive sites that serve as a gateway for constructing complex molecular architectures.[2] This guide focuses on a specific, yet less-documented member of this class: Methyl 5-methyl-3-oxoheptanoate .
Given the relative novelty of this compound in publicly accessible literature, this document adopts a predictive and foundational approach. By drawing analogies to structurally similar, well-characterized β-keto esters, we will provide a robust framework for its synthesis, predict its physicochemical properties, and explore its potential as a valuable building block for researchers, scientists, and drug development professionals. The methodologies and insights presented herein are grounded in established chemical principles to ensure both scientific integrity and practical applicability.
Section 1: Chemical Identity and Predicted Physicochemical Properties
Chemical Structure and Nomenclature
The structure of Methyl 5-methyl-3-oxoheptanoate is characterized by a seven-carbon heptanoate backbone, a ketone at the C3 position, a methyl branch at the C5 position, and a methyl ester functional group.
Caption: 2D Chemical Structure of Methyl 5-methyl-3-oxoheptanoate.
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IUPAC Name: Methyl 5-methyl-3-oxoheptanoate
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Molecular Formula: C₉H₁₆O₃
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Molecular Weight: 172.22 g/mol
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CAS Number: Not assigned in major chemical databases as of early 2026.
Predicted Physicochemical Data
To provide actionable data for experimental design, the following table summarizes the key physicochemical properties of Methyl 5-methyl-3-oxoheptanoate. These values are calculated or extrapolated from closely related, commercially available compounds: Methyl 3-oxoheptanoate and Methyl 5-methyl-3-oxohexanoate.[3][4][5]
| Property | Methyl 5-methyl-3-oxoheptanoate (Predicted) | Methyl 3-oxoheptanoate (Analogue 1) | Methyl 5-methyl-3-oxohexanoate (Analogue 2) |
| Molecular Formula | C₉H₁₆O₃ | C₈H₁₄O₃[4] | C₈H₁₄O₃[3] |
| Molecular Weight | 172.22 g/mol | 158.19 g/mol [4] | 158.19 g/mol [3] |
| Appearance | Colorless to pale yellow liquid | Colorless to almost colorless clear liquid[5] | Combustible liquid[3] |
| Boiling Point | ~105-110 °C at 10 mmHg | 94 - 96 °C at 10 mmHg[5] | Not specified |
| Density | ~0.97 - 0.99 g/cm³ | 0.990 g/cm³[5] | Not specified |
| Refractive Index | ~1.432 - 1.438 | 1.430[5] | Not specified |
Section 2: Synthesis Strategies and Experimental Protocol
The synthesis of β-keto esters is a well-established field in organic chemistry. The most reliable and adaptable method for preparing our target molecule is the mixed Claisen condensation , which involves the base-mediated reaction between two different esters.[2] This approach offers excellent control over the final structure.
Proposed Synthetic Route: Mixed Claisen Condensation
The chosen strategy involves the reaction of methyl propionate with methyl 4-methylpentanoate . The key to a successful mixed Claisen condensation is the selective deprotonation of one ester partner. In this case, methyl propionate possesses more acidic α-protons and will preferentially form the enolate, which then acts as the nucleophile.
Caption: Workflow for the Mixed Claisen Condensation Synthesis.
Detailed Experimental Protocol
This protocol provides a self-validating system for the synthesis and purification of Methyl 5-methyl-3-oxoheptanoate. The causality behind each step is explained to ensure reproducibility and understanding.
Materials and Equipment:
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Reactants: Methyl propionate, Methyl 4-methylpentanoate, Sodium hydride (NaH, 60% dispersion in mineral oil), Diethyl ether (anhydrous).
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Workup: Hydrochloric acid (1M HCl), Saturated sodium bicarbonate solution (NaHCO₃), Brine (saturated NaCl), Anhydrous magnesium sulfate (MgSO₄).
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Equipment: Three-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, nitrogen/argon gas line, separatory funnel, rotary evaporator, silica gel for column chromatography.
Step-by-Step Methodology:
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Reaction Setup (Anhydrous Conditions):
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Assemble a 250 mL three-necked flask, equipped with a magnetic stirrer, dropping funnel, and a condenser connected to a nitrogen line. Flame-dry the entire apparatus under vacuum and cool under a positive pressure of nitrogen.
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Causality: The enolate intermediate is highly reactive and sensitive to moisture. Excluding water and oxygen is critical to prevent quenching of the base and unwanted side reactions, thereby maximizing yield.
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Base Addition and Suspension:
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In the flask, add sodium hydride (1.1 equivalents) to 100 mL of anhydrous diethyl ether. Stir the suspension gently.
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Causality: Sodium hydride is an effective, non-nucleophilic base for generating the ester enolate. Diethyl ether is an ideal anhydrous solvent that does not react with the base or intermediates.
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Enolate Formation (The Nucleophile):
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Slowly add methyl propionate (1.0 equivalent) dropwise to the NaH suspension at 0 °C (ice bath). After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
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Causality: The dropwise addition at low temperature controls the exothermic deprotonation reaction. The subsequent stirring ensures complete formation of the sodium enolate of methyl propionate.
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Acyl Substitution (C-C Bond Formation):
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Add methyl 4-methylpentanoate (1.2 equivalents) dropwise to the reaction mixture. After addition, gently reflux the mixture for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Causality: The newly formed enolate attacks the electrophilic carbonyl carbon of methyl 4-methylpentanoate. Refluxing provides the necessary activation energy to drive the reaction to completion.
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Reaction Quench and Workup:
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Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1M HCl until the solution is acidic (pH ~5-6).
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Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
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Causality: The acid quench neutralizes the remaining base and protonates the product. The washes remove inorganic salts and unreacted acidic/basic species, purifying the crude product in the organic phase.
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Drying and Concentration:
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Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
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Causality: Removing residual water is crucial before final purification to prevent interference with characterization and future reactions.
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Purification:
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Purify the resulting crude oil by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure Methyl 5-methyl-3-oxoheptanoate.
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Causality: Column chromatography separates the target compound from unreacted starting materials and any side products based on polarity, providing the final, high-purity product.
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Section 3: The Role in Drug Discovery and Synthetic Chemistry
The true value of a molecule like Methyl 5-methyl-3-oxoheptanoate lies not in its isolated existence, but in its potential as a precursor to more complex, biologically active compounds. The β-keto ester moiety is a privileged scaffold in medicinal chemistry.[6][7]
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Precursor to Heterocycles: β-Keto esters are foundational starting materials for synthesizing a wide array of heterocycles. For instance, reaction with hydrazine derivatives readily yields pyrazolones, a class of compounds known for their analgesic and anti-inflammatory properties.[8]
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Platform for Derivatization: The acidic α-proton (at C4) can be easily removed, allowing for a variety of alkylation and acylation reactions. This enables the introduction of diverse functional groups and the construction of complex carbon skeletons, a key strategy in expanding chemical libraries for drug screening.
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Access to 1,3-Diols: The two carbonyl groups can be selectively or fully reduced to produce 1,3-diols. Chiral versions of these diols are important structural motifs in many natural products and pharmaceuticals.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Methyl 5-methyl-3-oxohexanoate | C8H14O3 | CID 121701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 3-oxoheptanoate | C8H14O3 | CID 546075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
